3,4-Dihydro-2H-pyran-2-carbaldehyde

Description

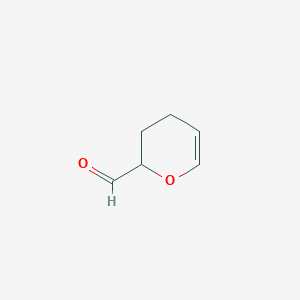

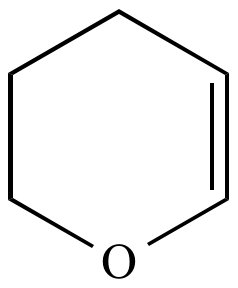

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWYTMFWRRIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274151 | |

| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrolein dimer, stabilized appears as a colorless or yellow liquid with a pungent disagreeable odor. May be irritating to the eyes and mucous membranes; long-term exposure may result in adverse health effects. Vapors denser than air. Used to make other chemicals, plastics., Colorless or yellow liquid with a pungent unpleasant odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

118 °F (NFPA, 2010) | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-73-2 | |

| Record name | ACROLEIN DIMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2301 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrolein dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACROLEIN DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SA3RBS5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran-2-carbaldehyde, commonly known as acrolein dimer, is a heterocyclic aldehyde of significant interest in synthetic organic chemistry. Its unique structure, derived from the [4+2] cycloaddition of acrolein, provides a versatile scaffold that serves as a stable precursor to the highly reactive acrolein monomer and as a key building block for more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, primary synthetic routes—including chiral synthesis—and key chemical transformations. Furthermore, it explores its critical applications as a chemical intermediate in the synthesis of pharmaceuticals, such as adenosine receptor agonists, and in the development of advanced materials like synthetic resins and plasticizers.[1][2][3] Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory and industrial setting.

Nomenclature and Chemical Identification

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. This compound is cataloged under several names and identifiers, reflecting its structure and common origins.[1][4][5] Its most frequent synonym, "Acrolein dimer," directly references its synthesis via the dimerization of acrolein.[2][6]

| Identifier Type | Value |

| CAS Number | 100-73-2[1][4][7] |

| IUPAC Name | This compound[6] |

| EC Number | 202-884-5[4][5] |

| Molecular Formula | C₆H₈O₂[1][4] |

| Synonyms | Acrolein dimer, 2-Formyl-3,4-dihydro-2H-pyran, Pyran aldehyde[1][4][5][8] |

| InChI Key | NPWYTMFWRRIFLK-UHFFFAOYSA-N[7] |

| DOT ID (UN/NA) | UN2607 (Acrolein dimer, stabilized)[6] |

Physicochemical Properties

The compound is a colorless to pale yellow liquid with a pungent odor.[5][9] Its physical and chemical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value |

| Molecular Weight | 112.13 g/mol [1][8] |

| Boiling Point | 146 °C (at 760 mmHg)[8][9] |

| Density | 1.08 g/mL (at 25 °C)[8][9] |

| Flash Point | 54 °C[8][9] |

| Refractive Index (n20/D) | 1.466[8][9] |

| Melting Point | -99.9 °C[8][9] |

| Solubility | Soluble in alcohol; water solubility estimated at 8.11e+004 mg/L at 25°C.[5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is a thermally induced Diels-Alder reaction where acrolein acts as both the diene and the dienophile.[2] This [4+2] cycloaddition is a powerful method for forming the dihydropyran ring system.

Caption: Diels-Alder synthesis of the racemic title compound from acrolein.

Chiral Synthesis: A Gateway to Asymmetric Molecules

In drug development, enantiomeric purity is often critical for therapeutic efficacy and safety. The (R)-enantiomer of this compound is a valuable chiral building block, notably used in the synthesis of potent adenosine A2A and A3 receptor agonists.[10] A common and effective method for obtaining this enantiomer is through enzyme-catalyzed kinetic resolution.[10][11]

The workflow involves resolving a racemic precursor, typically (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by oxidation of the desired alcohol enantiomer.

Caption: Chiral synthesis workflow via enzymatic kinetic resolution.

Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution[11][12]

-

Enzymatic Hydrolysis: To a buffered solution (e.g., 0.01 M phosphate buffer, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in a minimal amount of a co-solvent like acetone.[11]

-

Enzyme Addition: Introduce a lipase, such as Porcine Pancreatic Lipase (PPL), to the mixture and stir at room temperature.[11]

-

pH Monitoring: Maintain the pH at 7.6 by the controlled addition of a base (e.g., 3N NaOH) to neutralize the acetic acid produced during the hydrolysis of the (R)-acetate.[11]

-

Reaction Monitoring: Track the reaction's progress using HPLC with a chiral column until approximately 50% conversion is achieved.[11]

-

Extraction & Separation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The resulting mixture contains (R)-3,4-dihydro-2H-pyran-2-methanol and the unreacted (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran, which can be separated by standard chromatographic techniques.[11]

-

Oxidation: The purified (R)-alcohol is then oxidized to the target aldehyde, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an oxidant like bis(acetoxy)iodobenzene (BAIB).[10]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich double bond within the dihydropyran ring. This dual reactivity makes it a versatile intermediate.

Applications in Pharmaceutical Synthesis

The primary driver for the chiral synthesis of this compound is its role as a key intermediate for pharmacologically active molecules.[12] It is a fundamental building block for complex drug candidates.[3] For example, the (R)-enantiomer is crucial for synthesizing potent and selective adenosine A2A and A3 receptor agonists, which have potential anti-inflammatory applications.[10]

Caption: Application in the synthesis of adenosine receptor agonists.[10]

Industrial and Material Science Applications

Beyond pharmaceuticals, acrolein dimer is a valuable intermediate in broader chemical industries.[3][12]

-

Stable Acrolein Source: The dimer can be thermally cracked at high temperatures (>400 °C) to regenerate acrolein monomer, making it a safer and more stable way to store and transport this highly reactive and toxic chemical.[2]

-

Polyol Synthesis: Complete hydrogenation of the dimer yields 2-hydroxymethyl-tetrahydropyran, a heterocyclic alcohol used as a solvent and a precursor to 1,2,6-hexanetriol, a polyol used in place of glycerol in some applications.[2]

-

Material Science: It serves as a precursor in the manufacturing of synthetic resins and as a plasticizer to enhance the flexibility of polymers.[3][12] Its use as a fabric finishing auxiliary in the textile industry has also been noted.[12]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if inhaled or comes into contact with skin.[7][13] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (conforming to EN 374), and flame-resistant impervious clothing.[13] Use a full-face respirator if exposure limits are exceeded or irritation occurs.[13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing vapors or mists.[13] Keep away from all sources of ignition, including heat, sparks, and open flames.[14][15] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated, and fireproof area in a tightly closed container.[13][14][15]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[13][14]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Continue rinsing and seek medical attention.[13][14]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[14]

-

References

- 1. scbt.com [scbt.com]

- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Acrolein dimer CAS: 100-73-2, CasNo.100-73-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 5. acrolein dimer [flavscents.com]

- 6. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 100-73-2 [sigmaaldrich.com]

- 8. 100-73-2 | CAS DataBase [m.chemicalbook.com]

- 9. Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem [lookchem.com]

- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. lobachemie.com [lobachemie.com]

3,4-Dihydro-2H-pyran-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as Acrolein Dimer), a heterocyclic aldehyde of significant industrial and academic importance. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and structural attributes. The guide will further explore its principal synthetic routes, including the classic thermal dimerization of acrolein and advanced methodologies for producing enantiomerically pure forms crucial for pharmaceutical development. Key applications as a versatile chemical intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals will be detailed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust safety guidelines.

Core Molecular and Physicochemical Properties

This compound is a cyclic ether and an aldehyde, a chemical structure that bestows upon it a unique reactivity profile, making it a valuable building block in organic synthesis.[1] Its identity and behavior are defined by a precise set of physical and chemical properties.

Molecular Weight and Formula

The cornerstone of any chemical synthesis or analysis is the accurate molecular weight of the compound. For this compound, the precise molecular weight, as determined by high-resolution mass spectrometry and calculation from isotopic masses, is 112.1265 g/mol .[2][3][4] For routine laboratory calculations, the molar mass is typically rounded to 112.13 g/mol .[1][5][6]

This formula is critical for stoichiometric calculations in reaction planning and for confirming identity via elemental analysis and mass spectrometry.

Chemical Structure

The structure consists of a six-membered dihydropyran ring with an aldehyde group at the 2-position. This arrangement makes the aldehyde proton stereoelectronically distinct and influences the reactivity of the adjacent double bond.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The utility of a chemical compound in a laboratory or industrial setting is dictated by its physical properties. These characteristics influence choices regarding solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 100-73-2 | [1][2] |

| Synonyms | Acrolein Dimer, 2-Formyl-3,4-dihydro-2H-pyran | [1][2][6] |

| Appearance | Clear, colorless liquid | [6] |

| Density | 1.08 g/cm³ (at 25 °C) | [6] |

| Boiling Point | 146 °C (at 760 Torr); 40 °C (at 10 Torr) | [6] |

| Refractive Index | 1.466 (at 20 °C) | [6] |

| Solubility | Water-soluble; miscible with diethyl ether, acetone, THF | [6] |

Synthesis and Manufacturing

The synthesis of this compound is a cornerstone of its accessibility. The choice of synthetic route is dictated by the desired outcome, whether it be large-scale achiral material or a specific enantiomer for targeted applications.

Achiral Synthesis: The Diels-Alder Dimerization of Acrolein

The most common and industrially scalable method for producing racemic this compound is the thermal dimerization of acrolein (2-propenal).[6] In this [4+2] cycloaddition, one molecule of acrolein acts as the diene and another acts as the dienophile.[6]

Causality of Experimental Choice: This reaction is favored due to the low cost of the starting material (acrolein) and the atom economy of the Diels-Alder reaction. The process is typically performed under pressure and elevated temperature in the presence of a polymerization inhibitor like hydroquinone to prevent the unwanted polymerization of acrolein.[6]

Caption: Diels-Alder synthesis of the target compound from acrolein.

Chiral Synthesis: Accessing Enantiopure Building Blocks

For applications in drug development, accessing a single enantiomer of a chiral molecule is paramount, as different enantiomers can have vastly different biological activities. The (R)-enantiomer of this compound is a key building block for potent adenosine A2A and A3 receptor agonists.[7]

A robust method to obtain the (R)-enantiomer involves the kinetic resolution of a racemic precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, using an enzyme.[7][8]

Workflow Overview:

-

Enzymatic Hydrolysis: A lipase selectively hydrolyzes one enantiomer of the racemic acetate, leaving the other enantiomer untouched.

-

Separation: The resulting alcohol and the unreacted acetate are separated chromatographically.

-

Oxidation: The desired alcohol enantiomer is oxidized to the final aldehyde.

Caption: Workflow for the chiral synthesis of the (R)-enantiomer.

Step-by-Step Methodology:

-

Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran [7]

-

System Setup: To a large vessel, add phosphate buffer (0.01 M, pH 7.6).

-

Substrate Addition: Add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone to the buffer with stirring.

-

Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL) to the mixture.

-

Reaction Maintenance: Stir the reaction at room temperature. The hydrolysis releases acetic acid; therefore, the pH must be constantly monitored and maintained at 7.6 by the controlled addition of 3N NaOH. This is a self-validating step: a stable pH indicates the reaction has stopped or slowed, while NaOH consumption tracks its progress.

-

Monitoring: Monitor the reaction's progress by HPLC using a chiral column to resolve the enantiomers. The reaction typically takes several days.[7]

-

Workup: Once the desired conversion is reached, extract the entire mixture multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the Aldehyde [7]

-

System Setup: Dissolve the purified (R)-alcohol in dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add bis(acetoxy)iodobenzene (BAIB) and stir for 30 minutes at room temperature. Then, add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).

-

Causality: The TEMPO/BAIB system is a mild and highly selective oxidant for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid, which is a critical consideration for preserving the desired functionality.

-

Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).

-

Workup: Upon completion, dilute the reaction with CH₂Cl₂ and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess iodobenzene oxidant. Wash sequentially with saturated NaCl solution, dry the organic layer, and concentrate to yield the target aldehyde.[7]

-

Key Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in a multitude of industrial and research settings.

-

Pharmaceutical Synthesis : As demonstrated, the chiral form is a key precursor for complex, biologically active molecules like adenosine receptor agonists.[7] Its rigid ring structure helps to lock in specific conformations, which is often essential for potent and selective receptor binding.

-

Polymers and Resins : The compound is used in the synthesis of advanced synthetic resins and serves as a plasticizer, enhancing the flexibility and durability of plastic materials.[9]

-

Specialty Chemicals : It is a starting material for 1,2,6-Hexantriol, a polyol used as a more stable alternative to glycerol, and for the synthesis of pheromones like Brevicomin.[6]

-

Agrochemicals : It can serve as a stable storage form of acrolein, which has biocidal properties and has been considered for use as a soil fumigant.[6]

-

Textile Industry : It is employed as a fabric finishing auxiliary to impart desired characteristics to textiles.[9]

Analytical Characterization

Confirming the identity and purity of this compound is essential. A multi-technique approach is standard practice.

-

Chromatography (TLC/HPLC): Thin-layer chromatography is used for rapid reaction monitoring. High-performance liquid chromatography, especially with a chiral stationary phase, is indispensable for determining enantiomeric purity during chiral syntheses.[7][8]

-

Spectroscopy (IR & MS): Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether. The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[2][4] Mass spectrometry (MS) confirms the molecular weight.[2][4]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is crucial for laboratory safety. It is classified as a Dangerous Good for transport.[1]

Hazard Identification

The compound presents several hazards according to the Globally Harmonized System (GHS).

| Hazard Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H318 / H319 | Causes serious eye damage / irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Ignition Sources: Keep away from heat, sparks, and open flames.[10][11]

Storage

Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Some suppliers recommend storage at -10°C. The material should be stored in a designated flammables area.[11]

Conclusion

This compound is more than a simple chemical; it is a foundational building block with a precise molecular weight of 112.1265 g/mol that enables significant innovation across diverse scientific fields. Its straightforward achiral synthesis via acrolein dimerization makes it readily available for industrial applications, while advanced enzymatic protocols provide access to the enantiopurified forms required for the nuanced demands of pharmaceutical research. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, empowers researchers and developers to utilize this versatile intermediate safely and effectively, driving progress in medicine, materials science, and beyond.

References

- 1. scbt.com [scbt.com]

- 2. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 3. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 4. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]

- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-pyran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-2-carbaldehyde, also known as acrolein dimer, is a heterocyclic aldehyde of significant interest in organic synthesis and serves as a versatile precursor in the preparation of a wide array of more complex molecules. Its unique structural features, combining a dihydropyran ring and a reactive aldehyde functional group, make it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and characterization, and essential safety information to ensure its proper handling and application in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2] A summary of its key physical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [3][4] |

| Molecular Weight | 112.13 g/mol | [4][5] |

| Boiling Point | 146 °C (at 760 mmHg) | [1][2] |

| Density | 1.08 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.466 | [2] |

| Flash Point | 118°F (47.8°C) | [1] |

| Solubility | Soluble in organic solvents, moderately polar. | [3] |

| CAS Number | 100-73-2 | [3][4] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is paramount for its unambiguous identification and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily accessible, data for the chiral (R)-enantiomer provides valuable insight into the expected chemical shifts and multiplicities for the racemic mixture.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the eight protons in the molecule. Based on the reported data for the (R)-enantiomer, the following approximate chemical shifts and multiplicities can be anticipated: δ 1.6–2.2 (m, 4H), 4.2 (m, 1H), 4.8 (m, 1H), 6.4 (m, 1H), and a signal for the aldehydic proton.[6]

¹³C NMR: The carbon-13 NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in different chemical environments. The aldehydic carbon will appear at the lowest field (highest ppm value), followed by the carbons of the double bond and the ether linkage, with the aliphatic carbons of the pyran ring appearing at the highest field (lowest ppm values).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde. Additionally, C-H stretching vibrations for the aldehyde, alkene, and alkane moieties will be present, as well as a prominent C-O stretching band for the ether linkage within the pyran ring.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be influenced by the presence of the aldehyde and the dihydropyran ring, with characteristic losses of CO (28 Da) and other small neutral molecules.

Experimental Protocols

Synthesis of Racemic this compound via Diels-Alder Dimerization of Acrolein

The most common and industrially relevant method for the synthesis of racemic this compound is the [4+2] cycloaddition, or Diels-Alder reaction, of acrolein with itself. In this reaction, one molecule of acrolein acts as the diene and another as the dienophile.

Reaction Scheme:

References

- 1. GB1022864A - Process for the preparation of dimers of acrolein or acrolein derivatives - Google Patents [patents.google.com]

- 2. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of Acrolein Dimer

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of acrolein dimer, chemically known as 2-formyl-3,4-dihydro-2H-pyran. The document delves into the core mechanistic principles governing its formation, primarily through a hetero-Diels-Alder reaction. It offers a detailed, step-by-step experimental protocol for its laboratory-scale synthesis and subsequent purification. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the fundamental knowledge and practical insights required to produce and utilize this versatile heterocyclic aldehyde.

Introduction: The Significance of Acrolein Dimer

Acrolein dimer (2-formyl-3,4-dihydro-2H-pyran) is a valuable heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde group and a dihydropyran ring, makes it a key intermediate in the synthesis of a wide array of more complex molecules. These include pharmaceuticals, fragrances, and specialty polymers. A thorough understanding of its synthesis is therefore crucial for chemists aiming to leverage its reactivity in their synthetic endeavors.

The Core Mechanism: A Hetero-Diels-Alder Cycloaddition

The thermal dimerization of acrolein to its dimer is a classic example of a hetero-Diels-Alder reaction .[1] In this pericyclic reaction, one molecule of acrolein acts as the diene and the other as the dienophile .[2]

-

The Diene: In this role, the acrolein molecule utilizes its conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond (the carbonyl group).

-

The Dienophile: The second acrolein molecule participates through its carbon-carbon double bond.

The reaction proceeds in a concerted fashion, meaning that the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.[1] Theoretical studies, including Frontier Molecular Orbital (FMO) analysis, have been conducted to explain the regioselectivity of this reaction.[2][3] These studies indicate that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the formation of the observed product, 2-formyl-3,4-dihydro-2H-pyran.[2]

Interestingly, the regioselectivity of acrolein dimerization has been a subject of detailed computational analysis, with some studies suggesting that non-covalent interactions in the transition state play a crucial role in directing the reaction to the experimentally observed isomer.[4][5]

References

An In-depth Technical Guide on the Chemical Stability and Storage of 3,4-Dihydro-2H-pyran-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2), a versatile heterocyclic aldehyde pivotal in pharmaceutical synthesis and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the intrinsic chemical liabilities of the molecule, outlining the primary degradation pathways including polymerization, oxidation, and hydrolysis. By understanding the mechanistic underpinnings of its instability, this guide establishes a framework for handling and storage protocols designed to preserve the compound's purity and integrity over time. Furthermore, it presents a detailed, field-proven analytical workflow for monitoring the stability of this compound, ensuring the reliability of experimental outcomes.

Introduction: The Chemical Profile of this compound

This compound, also known as acrolein dimer, is a cyclic vinyl ether bearing an aldehyde functional group.[1] Its unique bifunctional nature makes it a valuable intermediate in a multitude of chemical transformations, including the synthesis of potent adenosine A2A and A3 receptor agonists and as a building block in the formulation of high-performance photoresists for the electronics industry.[2][3] The inherent reactivity of both the aldehyde and the vinyl ether moieties, however, predisposes the molecule to several degradation pathways. A thorough understanding of these pathways is not merely academic; it is a critical prerequisite for its effective use in research and manufacturing, where purity and stability are paramount.

The principal structural features dictating its reactivity are the electron-rich double bond of the vinyl ether system and the electrophilic nature of the aldehyde's carbonyl carbon. This electronic arrangement makes the molecule susceptible to attack by acids, oxygen, and even itself, leading to a finite shelf-life if not stored under appropriate conditions.

Key Factors Influencing Chemical Stability

The stability of this compound is contingent on several environmental factors. The following sections dissect these factors and the chemical transformations they can induce.

Temperature

Elevated temperatures significantly accelerate the rate of all degradation reactions. Of particular concern is the potential for runaway polymerization, which can be exothermic and, in a sealed container, lead to a dangerous pressure build-up.[4][5] Therefore, maintaining a cool storage environment is the first line of defense in preserving this compound.

Presence of Acid or Base

The vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis.[6][7][8] Even trace amounts of acidic impurities can initiate the cleavage of the pyran ring. Similarly, both acids and bases can catalyze polymerization reactions.[4][9]

Exposure to Air (Oxygen)

As a cyclic ether, the dihydropyran ring is prone to autoxidation in the presence of atmospheric oxygen.[10][11] This free-radical chain reaction can lead to the formation of hydroperoxides, which are notoriously unstable and can be explosive upon concentration.[10]

Exposure to Light

Light, particularly in the UV spectrum, can provide the activation energy required to initiate free-radical reactions, including both autoxidation and polymerization.[4]

Moisture

Given the compound's hygroscopic nature and the potential for acid-catalyzed hydrolysis, exposure to moisture must be rigorously avoided. Absorbed water can facilitate the formation of acidic species and directly participate in the hydrolytic degradation of the vinyl ether.

Primary Degradation Pathways: A Mechanistic Perspective

Understanding the "why" behind storage protocols requires a closer look at the chemical reactions responsible for degradation.

Acid-Catalyzed Polymerization and Hydrolysis

In the presence of an acid (H⁺), two primary degradation routes are initiated: polymerization and hydrolysis. The vinyl ether is readily protonated at the β-carbon, which is the rate-determining step, leading to a resonance-stabilized oxocarbenium ion intermediate.[6][7][8] This highly reactive intermediate can then be attacked by another molecule of the dihydropyran (leading to polymerization) or by water (leading to hydrolysis and ring-opening).

Caption: Acid-Catalyzed Degradation Pathways.

Free-Radical Autoxidation

Exposure to oxygen, often initiated by light or trace metal impurities, can lead to the formation of peroxides at the carbon atom adjacent to the ether oxygen (the α-position). This is a classic free-radical chain reaction involving initiation, propagation, and termination steps.[5][10][11]

Caption: Free-Radical Autoxidation Mechanism.

Recommended Storage and Handling Protocols

Based on the chemical liabilities outlined above, the following protocols are essential for maintaining the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C in a refrigerator. | To minimize the rate of all degradation reactions, particularly polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent autoxidation by excluding atmospheric oxygen. |

| Container | Use an amber glass bottle with a tightly sealed, inert cap. | To protect from light which can initiate radical reactions and to prevent moisture ingress. |

| Moisture | Keep container tightly closed in a dry place. Handle in a dry environment. | The compound is hygroscopic and susceptible to acid-catalyzed hydrolysis. |

| Additives | If not already stabilized, consider adding a radical inhibitor like hydroquinone. | To quench free radicals and inhibit both autoxidation and polymerization. |

| Handling | Avoid contact with acids, bases, and strong oxidizing agents. Use spark-proof tools. | These substances can act as catalysts for rapid and potentially violent polymerization. |

Analytical Workflow for Stability Monitoring

To ensure the quality of this compound for its intended application, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a well-suited technique, particularly after derivatization of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH). This derivatization serves two purposes: it attaches a strong chromophore for sensitive UV detection and it stabilizes the aldehyde.[12][13][14][15]

Caption: HPLC-Based Stability Monitoring Workflow.

Detailed Experimental Protocol: HPLC-DNPH Method

This protocol provides a self-validating system for the quantitative determination of this compound and its potential degradation products.

1. Reagent Preparation:

-

DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. (Caution: DNPH is explosive when dry and should be handled with care).

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

2. Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Stock Standard).

-

Transfer 100 µL of the Stock Standard into a 10 mL vial. Add 900 µL of the DNPH reagent.

-

Seal the vial and heat at 40°C for 1 hour to ensure complete derivatization.

-

Cool to room temperature and dilute with acetonitrile to create a series of calibration standards.

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Follow the same derivatization procedure as described for the standard (steps 2.2 - 2.3).

4. HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient elution: Start with 60% B, hold for 2 min, ramp to 95% B over 10 min, hold for 3 min, return to 60% B and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 360 nm |

| Injection Volume | 10 µL |

5. Data Analysis:

-

Identify the peak corresponding to the DNPH derivative of this compound by comparing the retention time with the reference standard.

-

Calculate the purity by the area percent method or against the calibration curve.

-

Monitor for the appearance of new peaks in the chromatogram of aged or stressed samples, which would indicate the presence of degradation products.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its utility and reliability in scientific applications. Its propensity for polymerization, autoxidation, and hydrolysis necessitates stringent storage and handling procedures. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—researchers can significantly extend the shelf-life and preserve the purity of this valuable chemical intermediate. The implementation of a robust analytical monitoring program, such as the detailed HPLC-DNPH method, provides the necessary quality control to validate the integrity of the material before use, thereby ensuring the accuracy and reproducibility of experimental results.

References

- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Autoxidation - Wikipedia [en.wikipedia.org]

- 12. auroraprosci.com [auroraprosci.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

An In-depth Technical Guide to the Safe Handling of 3,4-Dihydro-2H-pyran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS No. 100-73-2), a key reagent in various biochemical research and synthetic applications.[1][2] Adherence to the protocols outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed practice.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] A thorough understanding of its intrinsic hazards is the foundation of safe handling.

The compound is a flammable liquid and vapor.[3] It is harmful if it comes into contact with skin or is inhaled.[3] Furthermore, it is known to cause skin irritation and serious eye damage.[3] Inhalation may also lead to respiratory irritation.[3]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |

| Skin Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4] |

GHS Pictograms:

(Image of GHS pictograms: Flame, Corrosion, Exclamation mark)

Signal Word: Danger[3]

Physical and Chemical Properties

A grasp of the physical and chemical properties of a substance is essential for predicting its behavior under various laboratory conditions and for making informed decisions regarding its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1][4][5][6] |

| Molecular Weight | 112.13 g/mol | [1][4] |

| Appearance | Colorless liquid | [7] |

| Flash Point | 54 °C |

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory. The primary objective is to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls

The first line of defense is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[8][9] An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[7][9] Use of explosion-proof electrical and ventilating equipment is recommended due to the flammable nature of the compound.[3][10]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for all personnel handling this substance. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles and a face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[3] A full-face shield should be worn when there is a significant risk of splashing.[9] |

| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber) | Wear chemical-impermeable gloves.[3] It is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times.[9] Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact.[9] |

| Body | Flame-resistant lab coat and chemical-resistant apron | A fully buttoned, flame-resistant lab coat should be worn.[3] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[11] |

| Respiratory | Respirator (if necessary) | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][4] |

Safe Handling and Storage Protocols

The following protocols are designed to minimize the risks associated with the handling and storage of this compound.

Handling

-

Avoid Contact: Avoid all contact with skin and eyes.[3] Do not breathe vapors or mists.[3][4]

-

Ventilation: Handle only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking in the handling area.[3]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[3][10] Use non-sparking tools.[3]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][8]

-

Temperature: Store in a cool place.[3] Some sources recommend storage at -10°C.

-

Incompatibilities: Keep away from oxidizing agents, strong acids, and alcohols.[8]

-

Security: Store in a locked-up area.[3]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial. All personnel should be familiar with these procedures.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][8] Do not use mouth-to-mouth resuscitation.[3][8] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4][8] |

| Eye Contact | Immediately rinse with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][8] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment (see Section 3.2).[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can be harmful to aquatic life.[3][12]

-

Containment and Cleanup: Remove all sources of ignition.[3][8] Use non-sparking tools and explosion-proof equipment.[3] Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: The substance is a flammable liquid, and its vapors may form explosive mixtures with air.[3][8] Vapors can travel to a source of ignition and flash back.[8] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[9] Disposal must be in strict accordance with all local, regional, and national regulations.[9] Do not dispose of this chemical down the drain or into the environment.[4][13] Contact a licensed professional waste disposal service to dispose of this material.[4]

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 6. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdc.gov [cdc.gov]

- 12. echa.europa.eu [echa.europa.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,4-Dihydro-2H-pyran-2-carbaldehyde, a versatile heterocyclic aldehyde pivotal in synthetic chemistry. We will delve into its various nomenclatures, physicochemical properties, synthesis, and its significant applications, particularly in the realm of drug discovery and development.

Part 1: Nomenclature and Identification

Correctly identifying a chemical compound is fundamental in scientific research. This compound is known by a variety of names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The systematic IUPAC name for this compound is This compound .[1] However, it is frequently referred to by several other names in literature and chemical catalogs. A common and historically significant name is Acrolein Dimer .[1][2][3] This name originates from its formation via a Diels-Alder dimerization of acrolein, where one molecule acts as the diene and another as the dienophile.[2]

Other notable synonyms include:

For unambiguous identification, the CAS Registry Number is the industry standard.

| Identifier | Value |

| CAS Registry Number | 100-73-2[4][5][7] |

| Molecular Formula | C₆H₈O₂[1][4][5] |

| Molecular Weight | 112.13 g/mol [1][4][5] |

| InChI | InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2[1] |

| SMILES | C1CC(OC=C1)C=O[1] |

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

It is typically a colorless to yellow liquid with a pungent, disagreeable odor.[1][5][9] The aldehyde group and the dihydropyran ring are the key functional groups that dictate its reactivity. Aldehydes are known to be reactive and can undergo self-condensation or polymerization reactions, which are often catalyzed by acids.[9] They are also readily oxidized to form carboxylic acids.[9]

| Property | Value |

| Appearance | Colorless or yellow liquid with a pungent odor[1][5][9] |

| Boiling Point | 146 °C (lit.)[5][9] |

| Density | 1.08 g/mL at 25 °C[5][9] |

| Flash Point | 54 °C[5][9] |

| Refractive Index | n20/D 1.466 (lit.)[5][9] |

Part 3: Synthesis and Reactivity

The primary industrial synthesis of this compound is the thermal dimerization of acrolein.[2] This [4+2] cycloaddition reaction is a classic example of the Diels-Alder reaction.

Caption: Synthesis of this compound via Diels-Alder dimerization of acrolein.

The reactivity of this compound is largely governed by the aldehyde functional group. It can undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. These reactions include:

-

Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid.

-

Reduction to (3,4-dihydro-2H-pyran-2-yl)methanol.

-

Wittig reactions and other olefination reactions to extend the carbon chain.

-

Condensation reactions with amines and other nucleophiles.

Part 4: Applications in Drug Development and Research

The dihydropyran moiety is a common scaffold in many biologically active compounds and natural products.[10] Consequently, this compound serves as a key building block in the synthesis of various pharmaceuticals.[9]

One notable application is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[11] The enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carbaldehyde is a crucial intermediate in the preparation of these compounds, which have potential therapeutic applications due to their anti-inflammatory properties.[11] The synthesis of the (R)-enantiomer can be achieved through enzyme-catalyzed kinetic resolution.[11]

References

- 1. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]

- 3. Acrolein dimer CAS: 100-73-2, CasNo.100-73-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-Formyl-3,4-dihydro-2H-pyran | 100-73-2 [chemicalbook.com]

- 6. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. SID 135017998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Kinetic Resolution of 3,4-Dihydro-2H-pyran-2-carbaldehyde Precursors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of precursors to 3,4-dihydro-2H-pyran-2-carbaldehyde, a valuable chiral building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. The protocols herein leverage the high enantioselectivity of commercially available lipases to efficiently separate racemic mixtures, yielding enantiomerically enriched products. This guide offers a practical, green, and efficient alternative to conventional chemical resolution methods, focusing on the underlying principles, experimental setup, data analysis, and troubleshooting.

Introduction: The Significance of Chiral Pyran Scaffolds

Chiral 3,4-dihydro-2H-pyran derivatives are privileged structural motifs found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The precise stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. Consequently, the development of robust and scalable methods for the synthesis of enantiomerically pure pyran building blocks is of paramount importance in medicinal chemistry and drug discovery.

Enzymatic kinetic resolution (EKR) has emerged as a powerful strategy for accessing such chiral molecules.[2] This technique utilizes the inherent ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[3] The result is the separation of the racemate into two enantiomerically enriched fractions. Lipase-catalyzed resolutions are favored for their mild reaction conditions, high enantioselectivity, and environmental compatibility, aligning with the principles of green chemistry.[4]

This guide focuses on the enzymatic kinetic resolution of a key precursor, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, to produce the chiral precursors of (R)- and (S)-3,4-dihydro-2H-pyran-2-carbaldehyde.

Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis

The kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran relies on the differential rate at which a lipase enzyme catalyzes the hydrolysis of the two enantiomers. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, while the other enantiomer (e.g., the (S)-acetate) reacts at a much slower rate, or not at all.[5]

This process, depicted below, allows for the separation of the racemic mixture into the enantioenriched alcohol and the remaining unreacted enantioenriched acetate. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[6]

Figure 1: General scheme for the lipase-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.

Experimental Protocols

This section provides detailed protocols for the screening of lipases and a preparative-scale resolution.

Materials and Reagents

-

(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

-

Lipases (see Table 1 for suggestions)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvents (e.g., hexane, ethyl acetate, methyl tert-butyl ether)

-

Acylating agents (for transesterification, e.g., vinyl acetate)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (magnetic stirrer, pH meter, etc.)

-

Chiral HPLC or GC column for enantiomeric excess determination

Protocol 1: Screening of Lipases for Optimal Activity and Enantioselectivity

The choice of lipase is critical for a successful kinetic resolution. This protocol outlines a small-scale screening process to identify the most suitable enzyme.

Procedure:

-

To a series of 4 mL vials, add 10-20 mg of each lipase to be screened.

-

In each vial, add 1 mL of phosphate buffer (0.1 M, pH 7.0).

-

Add 50 mg of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to each vial.

-

Seal the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 30-40 °C).

-

Withdraw small aliquots (e.g., 50 µL) at various time points (e.g., 1, 4, 8, 24 hours).

-

Quench the reaction in the aliquot by adding 0.5 mL of ethyl acetate and a small amount of anhydrous sodium sulfate. Vortex and centrifuge.

-

Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

Protocol 2: Preparative-Scale Kinetic Resolution using Porcine Pancreatic Lipase (PPL)

This protocol is based on established methods for the resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.[7]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a pH electrode, add 500 mL of phosphate buffer (0.1 M, pH 7.0).

-

Add 5.0 g of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.

-

Initiate stirring and add 1.0 g of Porcine Pancreatic Lipase (PPL).

-

Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 1 M NaOH solution using a pH-stat or manual monitoring.

-

Monitor the progress of the reaction by chiral HPLC or GC until approximately 50% conversion is reached. This may take 24-48 hours.

-

Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.

-

Extract the aqueous reaction mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude mixture of the unreacted (S)-acetate and the (R)-alcohol can be separated by silica gel column chromatography.

Figure 2: Workflow for the preparative-scale enzymatic kinetic resolution.

Data Analysis and Interpretation

Determination of Enantiomeric Excess (ee) and Conversion (c)

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted substrate, as well as the conversion (c) of the reaction. These parameters are typically determined by chiral HPLC or GC analysis.[8][9][10][11]

-

Enantiomeric Excess (ee): ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100

-

Conversion (c): c (%) = ee_s / (ee_s + ee_p) x 100 (where ee_s is the ee of the substrate and ee_p is the ee of the product)

Enzyme Selection and Performance

The choice of lipase can significantly impact the outcome of the resolution. The following table summarizes the performance of common lipases in the resolution of pyran precursors and related compounds.

| Enzyme | Source | Typical Acyl Donor | Typical Solvent | Enantioselectivity (E-value) | Reference |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | - (Hydrolysis) | Phosphate Buffer | Moderate to High | [12] |

| Candida antarctica Lipase B (CAL-B) | Candida antarctica | Vinyl acetate | Hexane, MTBE | High to Excellent | [13][14] |

| Pseudomonas cepacia Lipase (Amano PS) | Burkholderia cepacia | Vinyl acetate | Diisopropyl ether | High to Excellent | [15][16] |

| Candida rugosa Lipase (CRL) | Candida rugosa | - (Hydrolysis) | Biphasic systems | Variable | [3] |

Table 1: Comparison of commonly used lipases for kinetic resolutions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive enzyme- Suboptimal pH or temperature- Presence of inhibitors | - Use a fresh batch of enzyme- Optimize reaction conditions (pH, temp.)- Purify substrate to remove potential inhibitors |

| Low enantioselectivity (low ee) | - Incorrect enzyme choice- Non-optimal solvent- Reaction proceeded past 50% conversion | - Screen a wider range of lipases- Screen different organic solvents- Carefully monitor the reaction and stop at ~50% conversion |

| Difficulty in separating products | - Similar polarities of substrate and product | - Optimize column chromatography conditions (solvent system)- Consider derivatization to alter polarity before separation |

Table 2: Troubleshooting guide for enzymatic kinetic resolution. For more general troubleshooting of enzymatic assays, refer to established guides.[17][18]

Conclusion

The enzymatic kinetic resolution of this compound precursors is a robust and efficient method for the preparation of valuable chiral building blocks. By carefully selecting the appropriate lipase and optimizing reaction conditions, researchers can achieve high enantioselectivities and yields. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this green and powerful synthetic tool in academic and industrial research settings.

References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. uma.es [uma.es]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. dc.engconfintl.org [dc.engconfintl.org]

- 15. re.public.polimi.it [re.public.polimi.it]

- 16. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. docs.abcam.com [docs.abcam.com]

Application Notes & Protocols: Synthesis of Novel Dihydropyranone Scaffolds from 3,4-Dihydro-2H-pyran-2-carbaldehyde

Abstract

Dihydropyranones are privileged heterocyclic motifs frequently encountered in biologically active natural products and pharmaceutical agents.[1] Their synthesis has attracted considerable attention, with numerous strategies developed to access this important scaffold. This application note details a robust and versatile protocol for the synthesis of novel dihydropyranone derivatives commencing from the readily available, saturated aldehyde, 3,4-Dihydro-2H-pyran-2-carbaldehyde. We present a strategic two-step, one-pot domino reaction sequence involving an initial Knoevenagel condensation followed by an intramolecular cyclization. This approach circumvents the common reliance on α,β-unsaturated aldehydes as starting materials, thereby broadening the synthetic utility of saturated aldehydes in constructing complex heterocyclic systems. Detailed mechanistic insights and a step-by-step experimental protocol are provided for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Dihydropyranones

The dihydropyran-2-one core is a cornerstone in the architecture of numerous natural products exhibiting a wide spectrum of biological activities. From the cytotoxic effects of pestalotin to the antibiotic properties of tautomycin, this scaffold serves as a crucial pharmacophore. In drug development, synthetic dihydropyranones are key intermediates and final products in programs targeting viral infections, inflammation, and cancer.

While many synthetic routes to dihydropyranones have been established, a significant portion of these methodologies, particularly in the realm of asymmetric organocatalysis, rely on α,β-unsaturated aldehydes as the key building blocks.[2][3][4] This application note addresses a strategic gap by providing a pathway to dihydropyranone synthesis that utilizes a saturated aldehyde, this compound, thus expanding the accessible chemical space for this important class of heterocycles.

Proposed Synthetic Strategy: A Domino Approach

Our strategy is centered on a domino reaction sequence that transforms the saturated aldehyde into a suitable precursor for lactonization in a single pot. The core of this approach is the classic Knoevenagel condensation, a reliable method for forming a carbon-carbon double bond.[5]

The proposed transformation is a one-pot, two-step process:

-